Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors. [, ] It is classified as an antiemetic drug, primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). [, ] Aprepitant is extensively metabolized by the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme. [, ]
The synthesis of Aprepitant-13C2,d2 involves several technical steps designed to incorporate the stable isotopes into the Aprepitant structure without altering its pharmacological properties.
These methods ensure a high yield of the labeled compound while preserving its structural integrity for subsequent analyses .
Nuclear magnetic resonance spectroscopy can be utilized to elucidate the precise arrangement of atoms within the molecule, confirming the incorporation of isotopes at designated positions .
Aprepitant-13C2,d2 can participate in various chemical reactions, similar to its non-labeled counterpart. Key reactions include:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of Aprepitant-13C2,d2 in clinical applications .
The mechanism of action for Aprepitant-13C2,d2 mirrors that of Aprepitant itself:
Research utilizing Aprepitant-13C2,d2 can provide detailed insights into these mechanisms at the molecular level through advanced imaging techniques .
Aprepitant-13C2,d2 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings, particularly when preparing solutions for experiments .
Aprepitant-13C2,d2 has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: